molecular formula C12H15NO3 B7441017 N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide

N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide

Cat. No. B7441017
M. Wt: 221.25 g/mol
InChI Key: YTRNRWHRNLXNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide, also known as TDP6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TDP6 is a derivative of the natural product 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, which is commonly known as scopoletin. TDP6 has been synthesized through various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been shown to activate the protein kinase A (PKA) pathway and to inhibit the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter synthesis, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects:
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been shown to have various biochemical and physiological effects. N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been found to increase the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in mood, motivation, and movement. N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has also been found to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, which protect cells from oxidative stress. These effects suggest that N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide may have neuroprotective and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has some limitations, including its low solubility in water and its limited availability.

Future Directions

There are several future directions for research on N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide. One direction is to investigate the potential therapeutic applications of N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanisms of action of N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide and to identify its molecular targets. Further research is also needed to optimize the synthesis and purification of N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide and to develop new methods for its delivery and administration.

Synthesis Methods

N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide can be synthesized through various methods, including the use of scopoletin as a starting material. One method involves the reaction of scopoletin with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the presence of a base. Another method involves the reaction of scopoletin with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of a base and a catalyst. Both methods have been shown to yield N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide with high purity.

Scientific Research Applications

N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been found to enhance the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models. These findings suggest that N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide may have therapeutic potential for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

7-hydroxy-N,2,2-trimethyl-3H-1-benzofuran-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)6-7-4-5-8(11(15)13-3)9(14)10(7)16-12/h4-5,14H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNRWHRNLXNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-N,2,2-trimethyl-3H-1-benzofuran-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.